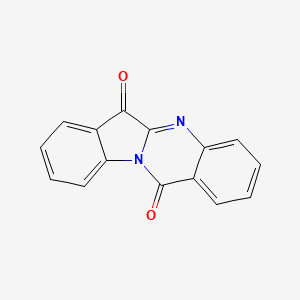

Tryptanthrine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its role in inhibiting leukotriene biosynthesis, making it a potential anti-inflammatory agent.

Medicine: Explored for its anticancer properties, particularly in sensitizing resistant cancer cell lines to cytotoxic agents. It also shows promise as an antibacterial, antifungal, and antiviral agent.

Industry: Utilized in the development of new pharmaceuticals and as a natural dye in textile industries.

Mécanisme D'action

La tryptanthrine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Inhibition des Leucotriènes : La this compound inhibe la biosynthèse des leucotriènes en bloquant l’activité de la 5-lipooxygénase, une enzyme essentielle à la production des leucotriènes.

Activité Anticancéreuse : Elle sensibilise les cellules cancéreuses aux agents cytotoxiques en inhibant la P-glycoprotéine, une protéine qui pompe les médicaments hors des cellules, augmentant ainsi l’efficacité de la chimiothérapie.

Action Antimicrobienne : La this compound perturbe les membranes cellulaires microbiennes et inhibe les enzymes essentielles, entraînant la mort cellulaire.

Analyse Biochimique

Biochemical Properties

Tryptanthrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, tryptanthrin inhibits the activities of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and prostaglandin E2 (PGE2) expression . These interactions are crucial for its anti-inflammatory and anticancer effects. Tryptanthrin also binds with different metal ions to form complexes that exhibit higher anticancer activities compared to tryptanthrin alone .

Cellular Effects

Tryptanthrin exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of murine myeloid leukemia cells by causing cell cycle arrest and inducing differentiation . In lipopolysaccharide-stimulated BV2 microglial cells, tryptanthrin significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, reducing the levels of their products, nitric oxide (NO) and PGE2 . Additionally, tryptanthrin downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) .

Molecular Mechanism

The molecular mechanism of tryptanthrin involves several pathways. Tryptanthrin inhibits the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B-alpha (IκB-α) protein, thereby inhibiting the DNA binding activity of NF-κB . It also suppresses the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and inhibits the Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) protein expression . These interactions contribute to its anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tryptanthrin have been observed to change over time. Tryptanthrin exhibits stability and maintains its biological activity over extended periods. In in vitro studies, tryptanthrin has shown consistent inhibition of inflammatory mediators and cytokines over time . In in vivo studies, tryptanthrin has demonstrated long-term anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of tryptanthrin vary with different dosages in animal models. In murine models of rheumatoid arthritis, tryptanthrin significantly attenuated the development of collagen-induced arthritis and collagen-antibody-induced arthritis . Higher doses of tryptanthrin were more effective in reducing inflammation and joint damage. At very high doses, tryptanthrin may exhibit toxic or adverse effects .

Metabolic Pathways

Tryptanthrin is involved in several metabolic pathways. It regulates purine metabolism, arachidonic acid metabolism, and tryptophan metabolism . Tryptanthrin’s interaction with these pathways contributes to its anti-inflammatory and anticancer properties. It also affects metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Tryptanthrin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic effects .

Subcellular Localization

Tryptanthrin’s subcellular localization plays a crucial role in its activity and function. It is known to inhibit the nuclear translocation of NF-κB p65 and promote the nuclear expression of nuclear factor erythroid 2-related factor 2 (Nrf2) . These interactions are vital for its anti-inflammatory and antioxidant effects. Tryptanthrin’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La tryptanthrine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la cyclisation de l’anhydride isatoïque avec l’isatine en présence d’une base. Cette réaction se produit généralement sous reflux dans un solvant approprié tel que l’éthanol ou le méthanol . Une autre méthode implique la cyclisation oxydative de dérivés de l’indole avec des agents oxydants appropriés tels que le permanganate de potassium ou le dioxyde de manganèse .

Méthodes de Production Industrielle : La production industrielle de this compound utilise souvent une extraction à grande échelle à partir de sources naturelles, suivie de processus de purification tels que la cristallisation et la chromatographie. Le processus d’extraction implique généralement des solvants tels que l’éthanol ou le méthanol pour isoler le composé des matières végétales .

Analyse Des Réactions Chimiques

Types de Réactions : La tryptanthrine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de la quinazoline en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : La réduction de la this compound peut produire des dérivés dihydro, souvent en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l’azote de l’indole, conduisant à la formation de divers dérivés substitués de la this compound.

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium, dioxyde de manganèse.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Halogénures d’alkyle, chlorures d’acyle.

Principaux Produits :

Oxydation : Dérivés de la quinazoline.

Réduction : Dihydrothis compound.

Substitution : Dérivés N-substitués de la this compound.

4. Applications de la Recherche Scientifique

Chimie : Utilisée comme précurseur pour la synthèse de molécules organiques complexes et comme ligand en chimie de coordination.

Biologie : Étudiée pour son rôle dans l’inhibition de la biosynthèse des leucotriènes, ce qui en fait un agent anti-inflammatoire potentiel.

Médecine : Explorée pour ses propriétés anticancéreuses, en particulier dans la sensibilisation des lignées cellulaires cancéreuses résistantes aux agents cytotoxiques. Elle montre également des promesses en tant qu’agent antibactérien, antifongique et antiviral.

Industrie : Utilisée dans le développement de nouveaux médicaments et comme colorant naturel dans les industries textiles.

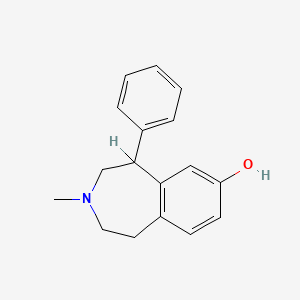

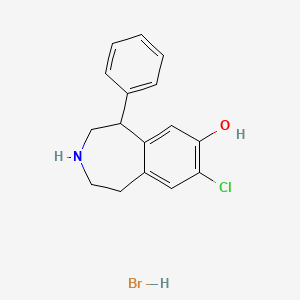

Comparaison Avec Des Composés Similaires

La tryptanthrine est unique parmi les alcaloïdes de l’indole en raison de son large spectre d’activités biologiques et de sa capacité à être facilement modifiée pour améliorer ses propriétés. Des composés similaires incluent :

Indirubine : Un autre alcaloïde de l’indole avec des propriétés anticancéreuses et anti-inflammatoires.

Isatine : Un précurseur dans la synthèse de la this compound, connu pour ses activités antimicrobiennes et anticancéreuses.

Quinazoline : Un analogue structurel avec diverses activités pharmacologiques, notamment des effets anticancéreux et anti-inflammatoires.

La this compound se distingue par sa puissante inhibition des leucotriènes et sa capacité à sensibiliser les lignées cellulaires cancéreuses résistantes, ce qui en fait un composé précieux dans les applications de recherche et thérapeutiques.

Propriétés

IUPAC Name |

indolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQVWGVXDIPORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157431 | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-57-0 | |

| Record name | Tryptanthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptanthrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptanthrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRYPTANTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

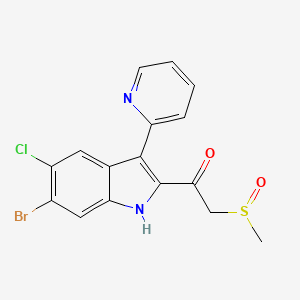

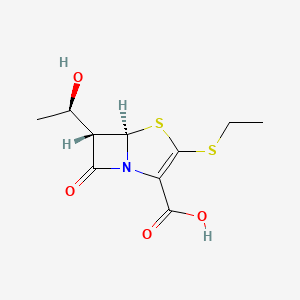

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)